molecular formula C12H18Br3N B7759534 N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide

N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide

Cat. No.: B7759534
M. Wt: 415.99 g/mol
InChI Key: VDJCOISMOPVMDV-UHFFFAOYSA-M
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Description

N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C12H18Br3N. It is known for its diverse applications in organic chemistry, particularly in the synthesis of various organic compounds and as a reagent in different chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide typically involves the reaction of N,N-dimethylpropan-1-amine with benzyl bromide and bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in solvents like ethanol or acetonitrile at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, substitution reactions with hydroxide ions may yield alcohols, while reactions with amines can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-benzyl-2,3-dibromo-N,N-dimethylpropan-1-aminium bromide involves its interaction with specific molecular targets. The compound can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of the biomolecules, resulting in antimicrobial or antifungal effects .

Properties

IUPAC Name

benzyl-(2,3-dibromopropyl)-dimethylazanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2N.BrH/c1-15(2,10-12(14)8-13)9-11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJCOISMOPVMDV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)CC(CBr)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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